N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide, also known as Compound X, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Compounds similar to N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide have been explored for their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to improve metabolic stability and in vivo efficacy, which is crucial for developing therapeutic agents with better pharmacokinetic profiles (Stec et al., 2011).
Kinase Inhibitory and Anticancer Activities
Research on derivatives of similar structural frameworks has shown significant potential in inhibiting specific kinase activities, which is vital for cancer therapy. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, providing insights into the design of new anticancer agents (Fallah-Tafti et al., 2011).
Anti-inflammatory and Antitumor Activities
Derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013). Additionally, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and screened for antitumor activity, further indicating the broad therapeutic potential of similar compounds (Yurttaş et al., 2015).
Antimicrobial Activities
The synthesis and evaluation of novel derivatives have also been directed towards antimicrobial activities, addressing the need for new antibiotics to combat resistant bacterial strains. For instance, a green ultrasound synthesis approach has been utilized to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, showing promising antimicrobial activities (Rezki, 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-12-1-4-14(5-2-12)22-8-7-20-18(22)26-10-17(23)21-13-3-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJCSCYZDSRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.